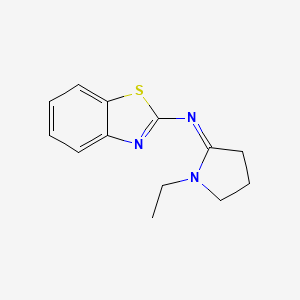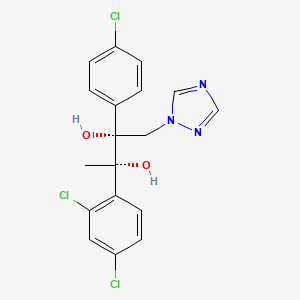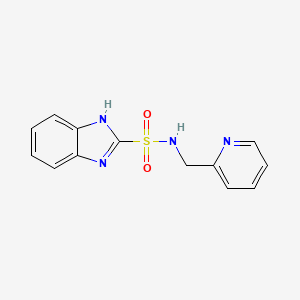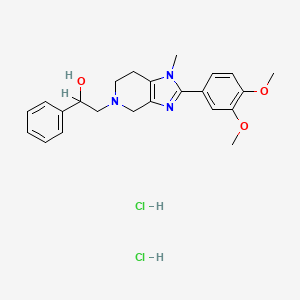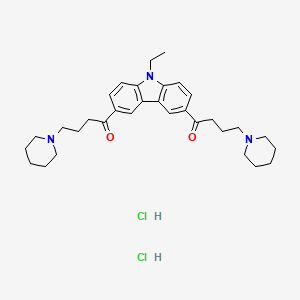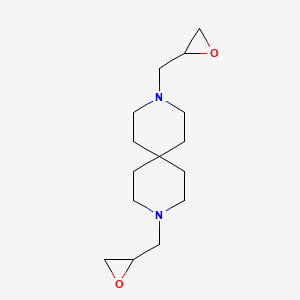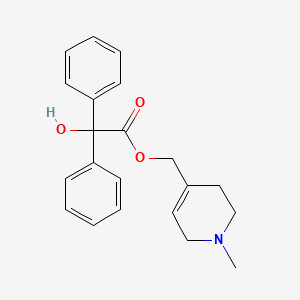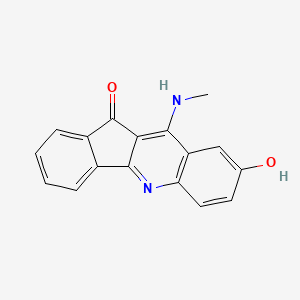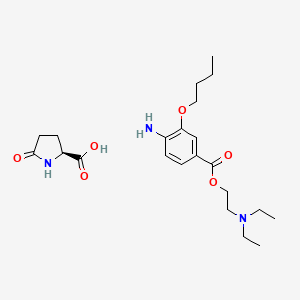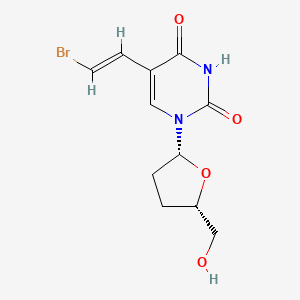
Uridine, 5-(2-bromoethenyl)-2',3'-dideoxy-, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uridine, 5-(2-bromoethenyl)-2’,3’-dideoxy-, (E)-: is a synthetic nucleoside analog. It is structurally related to uridine, a naturally occurring nucleoside, but with modifications that include the addition of a bromoethenyl group and the removal of hydroxyl groups at the 2’ and 3’ positions. These modifications confer unique chemical and biological properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Uridine, 5-(2-bromoethenyl)-2’,3’-dideoxy-, (E)- typically involves the following steps:
Starting Material: The synthesis begins with uridine as the starting material.
Bromination: The 5-position of the uridine is brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Deoxygenation: The hydroxyl groups at the 2’ and 3’ positions are removed through a deoxygenation reaction, often using reagents like tributyltin hydride (Bu3SnH) in the presence of a radical initiator.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The reactions are optimized for efficiency, yield, and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromoethenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the bromoethenyl group can lead to the formation of ethyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas (H2) atmosphere.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azido, thiocyanato, or other substituted derivatives.
Oxidation Products: Oxidized derivatives with additional functional groups such as carboxyl or hydroxyl groups.
Reduction Products: Ethyl derivatives resulting from the reduction of the bromoethenyl group.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Nucleoside Analogs: The compound is used as an intermediate in the synthesis of various nucleoside analogs with potential therapeutic applications.
Biology:
Antiviral Research: Due to its structural similarity to natural nucleosides, it is investigated for its potential antiviral properties, particularly against herpesviruses.
Medicine:
Anticancer Research: The compound is studied for its potential use in cancer therapy, particularly in targeting viral infections associated with certain cancers.
Industry:
Pharmaceutical Manufacturing: It is used in the production of antiviral and anticancer drugs, contributing to the development of new therapeutic agents.
Mécanisme D'action
The mechanism of action of Uridine, 5-(2-bromoethenyl)-2’,3’-dideoxy-, (E)- involves its incorporation into viral DNA. Once incorporated, it acts as a chain terminator, preventing the elongation of the viral DNA strand and thereby inhibiting viral replication. The compound targets viral DNA polymerases, which are essential for the replication of viral genomes. This selective inhibition of viral replication makes it a promising candidate for antiviral therapy.
Comparaison Avec Des Composés Similaires
Brivudine: Another nucleoside analog with antiviral properties, used primarily for the treatment of herpes zoster.
Sorivudine: Similar to brivudine, it is used for antiviral therapy and has a similar mechanism of action.
Idoxuridine: A nucleoside analog used in the treatment of herpes simplex virus infections.
Uniqueness: Uridine, 5-(2-bromoethenyl)-2’,3’-dideoxy-, (E)- is unique due to its specific structural modifications, which confer distinct chemical and biological properties. Its ability to selectively inhibit viral DNA polymerases while having minimal effects on host cellular polymerases makes it a valuable compound in antiviral research.
Propriétés
Numéro CAS |
105879-56-9 |
|---|---|
Formule moléculaire |
C11H13BrN2O4 |
Poids moléculaire |
317.14 g/mol |
Nom IUPAC |
5-[(E)-2-bromoethenyl]-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H13BrN2O4/c12-4-3-7-5-14(11(17)13-10(7)16)9-2-1-8(6-15)18-9/h3-5,8-9,15H,1-2,6H2,(H,13,16,17)/b4-3+/t8-,9+/m0/s1 |
Clé InChI |
GNPJGARNDWVTPX-DXMIZCBPSA-N |
SMILES isomérique |
C1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)/C=C/Br |
SMILES canonique |
C1CC(OC1CO)N2C=C(C(=O)NC2=O)C=CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


